molecular formula C15H12N4O3S2 B11532264 2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B11532264
M. Wt: 360.4 g/mol
InChI Key: WIKILJOUGWCSMV-UHFFFAOYSA-N
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Description

2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine, thiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-thiol with 4-phenyl-1,3-thiazol-2-ylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-ethyl-1,3-thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-[(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenyl group in the thiazole ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12N4O3S2

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H12N4O3S2/c20-11-6-12(21)18-15(17-11)24-8-13(22)19-14-16-10(7-23-14)9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,16,19,22)(H,17,18,20,21)

InChI Key

WIKILJOUGWCSMV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC1=O)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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